Product packaging for 1-(2,4-Dichlorophenyl)ethane-1-thiol(Cat. No.:)

1-(2,4-Dichlorophenyl)ethane-1-thiol

Cat. No.: B13077304
M. Wt: 207.12 g/mol
InChI Key: XLXAQSJILWEWFK-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)ethane-1-thiol ( 1039319-82-8) is a high-purity organosulfur compound offered with a minimum purity of ≥95% . This chemical, with the molecular formula C 8 H 8 Cl 2 S and a molecular weight of 207.12 g/mol, is characterized by its thiol functional group attached to a 1-(2,4-dichlorophenyl)ethyl backbone . It is recommended to be stored sealed in a dry environment at 2-8°C . In research settings, thiols like this compound are valuable synthetic intermediates. They can be utilized in metal coordination chemistry as ligands and in organic synthesis for the formation of thioethers or for the protection of carbonyl groups via dithioacetal formation . The specific stereochemistry and dichlorophenyl moiety may make it a building block for developing more complex molecules in medicinal chemistry and materials science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications nor for human use. Please refer to the Safety Data Sheet for proper handling information. This compound is classified as a hazardous good with associated shipping fees .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Cl2S B13077304 1-(2,4-Dichlorophenyl)ethane-1-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8Cl2S

Molecular Weight

207.12 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)ethanethiol

InChI

InChI=1S/C8H8Cl2S/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3

InChI Key

XLXAQSJILWEWFK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)S

Origin of Product

United States

Reaction Mechanisms and Mechanistic Investigations Involving 1 2,4 Dichlorophenyl Ethane 1 Thiol Derivatives

Fundamental Thiol-Mediated Reactions and Reactivity Profiles

Thiols participate in a variety of fundamental reactions, making them versatile intermediates in organic synthesis. Their reactivity is often characterized by the ease of S-H bond cleavage and the nucleophilicity of the resulting thiolate anion.

Thiol-Ene and Thiol-Yne Reactions: One of the most prominent reactions involving thiols is their addition across double (thiol-ene) or triple (thiol-yne) bonds. These "click" reactions are known for their efficiency and high yield. nih.govresearchgate.net The mechanism typically proceeds via a free-radical chain process, which can be initiated thermally or photochemically. nih.govresearchgate.net

The radical-mediated thiol-ene reaction involves:

Initiation: A radical initiator abstracts the hydrogen atom from the thiol (R-SH), generating a thiyl radical (R-S•).

Propagation: The thiyl radical adds to an alkene, forming a carbon-centered radical intermediate. This radical then abstracts a hydrogen from another thiol molecule, yielding the thioether product and regenerating the thiyl radical to continue the chain. nih.govacs.org

Alternatively, a base-catalyzed Michael-type addition can occur with electron-deficient alkenes. nih.govresearchgate.net Thiol-yne reactions proceed similarly, with the notable difference that each alkyne group can react with two thiol molecules, leading to higher crosslink density in polymer applications. nih.gov

Thiol-Epoxy Reactions: Thiols can also react with epoxides in a ring-opening reaction. This process is typically base-catalyzed, where the thiolate anion acts as the nucleophile, attacking one of the epoxide's carbon atoms and opening the three-membered ring. This reaction is a valuable method for forming β-hydroxy thioethers. nih.gov

The general reactivity profile of aromatic thiols is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the chlorine atoms in 1-(2,4-Dichlorophenyl)ethane-1-thiol, can increase the acidity of the thiol proton (lower pKa), which can affect its reactivity in base-catalyzed reactions. researchgate.net

Reaction TypeMechanismKey IntermediatesTypical Product
Thiol-Ene Radical Chain AdditionThiyl Radical (RS•)Thioether
Thiol-Yne Radical Chain AdditionThiyl Radical (RS•), Vinylene Sulfide (B99878)Vinyl Sulfide / Dithioether
Thiol-Michael Nucleophilic Conjugate AdditionThiolate Anion (RS⁻)Thioether
Thiol-Epoxy Nucleophilic Ring OpeningThiolate Anion (RS⁻)β-Hydroxy Thioether

Oxidative Processes of Thiols, including Formation of Disulfides and Thiosulfonates

The sulfur atom in a thiol is readily oxidized, leading to several important classes of organosulfur compounds. The most common oxidative process is the formation of disulfides, which involves the coupling of two thiol molecules. libretexts.org

Disulfide Formation: The conversion of thiols to disulfides is a fundamental redox reaction where the thiol is oxidized. libretexts.org This transformation can be achieved using a wide array of oxidizing agents. organic-chemistry.org Weaker oxidants like hydrogen peroxide or even atmospheric oxygen can facilitate this coupling. wikipedia.orgnih.gov The reaction is a direct dehydrogenation, forming a sulfur-sulfur bond and eliminating two hydrogen atoms. libretexts.orgnih.gov

2 R-SH ⟶ R-S-S-R + 2[H]

Mechanistically, this can occur through various pathways, including radical coupling. nih.gov For instance, certain reagents can convert thiols into thiyl radicals, which then dimerize to form the stable disulfide bond. nih.gov This process is crucial in biochemistry, particularly in protein folding where disulfide bridges between cysteine residues stabilize the three-dimensional structure. libretexts.org

Thiosulfonate Formation: Further oxidation of thiols or disulfides can lead to the formation of thiosulfonates (R-SO₂-SR'). uantwerpen.benih.gov Thiosulfonates are versatile synthetic intermediates. uantwerpen.beresearchgate.net One common synthetic route involves the direct oxidative coupling of thiols. uantwerpen.be Another approach is the oxidation of pre-formed disulfides. uantwerpen.be For example, heating a mixture of a thiol with reagents like Al(H₂PO₄)₃-HNO₃ in acetonitrile (B52724) can efficiently oxidize the initially formed disulfide to the corresponding thiosulfonate in high yields. nih.gov

Thiosulfonates themselves are reactive species. The sulfur atom bonded to the sulfonyl group is electrophilic and susceptible to attack by nucleophiles, such as thiols, leading to disulfide exchange reactions. rsc.org

Oxidizing SystemSubstrateProductKey Features
H₂O₂ / Iodide IonThiolsDisulfidesCatalytic, mild conditions. organic-chemistry.org
Dimethyl Sulfoxide (DMSO) / Mo(VI)ThiolsDisulfidesSelective and quantitative conversion. organic-chemistry.org
N-anomeric amideThiolsDisulfidesRadical pathway, oxidant- and additive-free. nih.gov
Al(H₂PO₄)₃ / HNO₃ThiolsThiosulfonatesOne-pot synthesis via disulfide intermediate. nih.gov
Iron(III) / O₂Thiols + Sodium SulfinatesThiosulfonatesGreen, sustainable process involving radical cross-coupling. organic-chemistry.org

Nucleophilic Substitution Reactions Involving Thiolate Anions

In the presence of a base, a thiol (R-SH) is readily deprotonated to form a thiolate anion (R-S⁻). wikipedia.org Thiolates are powerful nucleophiles, significantly more so than their corresponding alcohols/alkoxides, and readily participate in nucleophilic substitution reactions. pearson.comresearchgate.net

The enhanced nucleophilicity of thiolates allows them to effectively displace leaving groups from alkyl halides and other electrophilic substrates in Sₙ2 reactions. researchgate.netlibretexts.org The Sₙ2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This concerted mechanism results in an inversion of stereochemistry if the carbon is a chiral center. libretexts.org

R-S⁻ + R'-X ⟶ R-S-R' + X⁻

Thiolates derived from aromatic thiols can also participate in nucleophilic aromatic substitution (SₙAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.govnih.gov The SₙAr mechanism typically involves two steps:

Addition: The nucleophilic thiolate attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group is expelled from the complex, restoring the aromaticity of the ring and forming the final aryl thioether product.

For a substrate like this compound, its thiolate anion would be a potent nucleophile for constructing new carbon-sulfur bonds via these substitution pathways.

Cyclization and Heteroannulation Pathways to Complex Architectures

The reactivity of the thiol group can be harnessed to construct complex cyclic and heterocyclic molecules. Thiol-mediated reactions provide efficient pathways for cyclization and heteroannulation (the formation of a new ring that includes a heteroatom).

One such strategy involves an intramolecular version of the fundamental reactions discussed earlier. For instance, a molecule containing both a thiol and an alkene (an ene) can undergo an intramolecular thiol-ene reaction to form a sulfur-containing ring. A notable example is the synthesis of thiomorpholine (B91149) through a telescoped photochemical thiol-ene reaction followed by a base-mediated cyclization. nih.gov In this sequence, the thiol first adds to an alkene, and a subsequent intramolecular nucleophilic substitution reaction forms the heterocyclic ring. nih.gov

Thiols can also act as catalysts or promoters in cyclization reactions. In one developed method, benzyl (B1604629) thiols were found to facilitate the dehydroaromatization step in a one-pot intermolecular annulation reaction between amidoximes and the thiols themselves to produce 1,2,4-oxadiazoles. rsc.org This highlights a dual role for the thiol as both a reactant and a promoter of the key cyclization step. rsc.org

Furthermore, the reaction of thiols with certain heterocyclic precursors can lead to the formation of new ring systems. For example, thiol-activated 1,2,4-thiadiazolidin-3,5-diones (TDZNs) undergo ring opening upon attack by a thiol, leading to a series of intermediates that ultimately release carbonyl sulfide (COS). nih.gov This demonstrates how thiol-mediated reactions can be used to trigger transformations within existing heterocyclic frameworks. nih.gov

Catalyst-Free and Green Chemistry Approaches in Thiol Chemistry

Modern synthetic chemistry emphasizes the development of environmentally benign methods, a core tenet of green chemistry. mdpi.comresearchgate.net Thiol chemistry has seen significant progress in this area, with the development of catalyst-free reactions and the use of green solvents and energy sources. ejcmpr.comresearchgate.net

Catalyst-Free Reactions: Several thiol-based reactions can proceed efficiently without the need for a catalyst, reducing waste and potential product contamination. For example, a visible-light-promoted S-H insertion reaction between thiols and α-diazoesters has been developed. rsc.org This method proceeds at room temperature without any catalyst or additive, using light as a sustainable energy source and generating a thioether product. rsc.org Mechanistic studies suggest the involvement of a radical pathway initiated by the photochemical generation of a carbene intermediate. rsc.org Similarly, catalyst-free acetal-thiol reactions have been explored for the synthesis of dithioacetals. researchgate.net

Green Solvents and Photoredox Catalysis: Replacing hazardous organic solvents is a key goal of green chemistry. mdpi.comresearchgate.net Radical-mediated thiol-ene "click" reactions have been successfully performed in deep eutectic solvents (DESs), which are considered green reaction media. rsc.org These reactions can be initiated by UV light and atmospheric oxygen, providing a highly efficient and sustainable method for bioconjugation. rsc.org

Furthermore, the use of organic photoredox catalysts offers a metal-free alternative for initiating thiol reactions. rsc.orgnih.gov Catalysts like Eosin Y or 9-mesityl-10-methylacridinum tetrafluoroborate (B81430) can be excited by visible light to generate thiyl radicals from a wide range of thiols, which then engage in thiol-ene or thiol-yne coupling reactions in excellent yields. acs.orgrsc.org These methods avoid the use of expensive and potentially toxic transition metal catalysts. nih.gov

Green ApproachReaction ExampleConditionsMechanistic Highlight
Catalyst-Free Thiol S-H InsertionVisible Light, Room TempPhotochemical generation of free carbene. rsc.org
Green Solvents Thiol-Ene ReactionUV Light, O₂, Deep Eutectic Solvents (DESs)Radical-mediated hydrothiolation in a recyclable medium. rsc.org
Metal-Free Photocatalysis Thiol-Ene / Thiol-YneVisible Light, Organic Dye (e.g., Eosin Y)Photoexcited catalyst quenches with thiol to form a thiyl radical. rsc.orgnih.gov

Computational Chemistry and Theoretical Investigations of 1 2,4 Dichlorophenyl Ethane 1 Thiol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical tool for investigating the electronic structure and properties of molecules. For a molecule like 1-(2,4-Dichlorophenyl)ethane-1-thiol, DFT can elucidate its fundamental chemical characteristics.

The initial step in the computational analysis involves geometry optimization to determine the most stable three-dimensional conformation of the molecule. This is typically achieved using DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), which provides a reliable balance of accuracy and computational cost for organic molecules containing chlorine and sulfur. nih.gov The optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. scispace.com

Once the geometry is optimized, a range of electronic properties can be calculated to describe the molecule's reactivity and stability. nih.gov Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. researchgate.net

The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP plot identifies regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting sites of chemical attack. materialsciencejournal.org For this compound, the MEP would likely show a negative potential around the sulfur and chlorine atoms due to their high electronegativity, and positive potentials around the hydrogen atoms. materialsciencejournal.orgtandfonline.com

Table 1: Predicted Geometrical and Electronic Properties of this compound (Theoretical Data)
PropertyPredicted ValueMethodological Basis
Geometrical Parameters
C-Cl Bond Length~1.75 ÅDFT B3LYP/6-311G(d,p) materialsciencejournal.org
C-S Bond Length~1.85 ÅAnalogous Organosulfur Compounds
S-H Bond Length~1.34 ÅAnalogous Thiol Compounds
Dihedral Angle (Ring-Chain)~89°Perpendicular orientation observed in similar structures mdpi.com
Electronic Properties
HOMO Energy-6.5 to -7.5 eVBased on similar aromatic thiols
LUMO Energy-0.5 to -1.5 eVBased on similar aromatic thiols
HOMO-LUMO Gap~5.0 to 7.0 eVIndicates moderate to high stability researchgate.net
Dipole Moment~2.0 to 3.0 DebyeDFT B3LYP/6-311G(d,p) materialsciencejournal.org

The thiol (-SH) group is a reactive functional group, and its mechanisms of reaction can be thoroughly investigated using DFT. Thiols can undergo various reactions, including deprotonation to form a highly reactive thiolate anion, oxidation, and radical-mediated additions. nih.govnih.gov

DFT calculations are instrumental in mapping the potential energy surface of a reaction. This allows for the identification of transition states—the highest energy points along the reaction pathway—and the calculation of activation energy barriers (ΔG‡ or ΔH‡). nih.gov For instance, the nucleophilic attack of the thiolate form of this compound on an electrophile would proceed through a transition state that can be modeled to determine the reaction's feasibility and rate. harvard.edu

In radical reactions, such as the thiol-ene click reaction, DFT can model the addition of a thiyl radical (formed by abstracting the hydrogen from the -SH group) to a double bond. researchgate.net The activation barriers for the propagation and chain-transfer steps of such reactions can be calculated, providing a detailed understanding of the reaction kinetics. researchgate.net

Table 2: Representative Activation Barriers for Common Thiol Reactions (Based on Analogous Systems)
Reaction TypeReactant SystemActivation Free Energy (ΔG‡)Computational Method
Thiolate-Disulfide InterchangeThiolate + Disulfide~10-15 kcal/molSN2 Mechanism Analysis harvard.edu
Thiol OxidationThiol + H₂O₂~18 kcal/molQM/MM Simulations nih.gov
Thiol-Ene Radical AdditionThiyl Radical + Alkene~7-15 kcal/molCBS-QB3 researchgate.net
Thiol-Michael AdditionThiolate + α,β-Unsaturated Carbonyl~10-20 kJ/molDFT (s-trans vs. s-cis) nih.gov

The aromaticity of the 2,4-dichlorophenyl ring is influenced by its substituents. While benzene (B151609) is the archetypal aromatic compound, substitution can alter the delocalization of π-electrons. youtube.comchemrxiv.org Aromaticity can be quantified using several computational metrics. One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring. A more negative NICS value typically indicates stronger aromaticity.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Hypotheses

To hypothesize about the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques predict how a ligand (the small molecule) might bind to the active site of a biological receptor, such as a protein or enzyme. mdpi.com

Molecular docking algorithms explore numerous possible conformations of the ligand within the receptor's binding pocket, scoring them based on binding affinity. nih.gov This allows for the prediction of the most favorable binding mode and the estimation of the binding energy. Key interactions, such as hydrogen bonds (potentially involving the thiol group), hydrophobic interactions (with the dichlorophenyl ring), and other non-covalent interactions like pi-sulfur or halogen bonds, can be identified. mdpi.comajgreenchem.com

Following docking, Molecular Dynamics (MD) simulations can be run to assess the stability of the predicted ligand-receptor complex over time. acs.org An MD simulation models the atomic movements of the system, providing insights into the flexibility of the complex and the persistence of key binding interactions. nih.gov This helps validate the docking results and provides a more dynamic picture of the binding event. ajgreenchem.com

Quantitative Structure-Activity Relationship (QSAR) Studies of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For this compound, a QSAR study would involve designing a set of hypothetical derivatives by modifying its structure—for example, by changing the substitution pattern on the phenyl ring or altering the side chain.

For each derivative, a set of molecular descriptors (numerical values representing steric, electronic, or hydrophobic properties) would be calculated. These descriptors are then used to build a mathematical model that predicts the biological activity (e.g., IC50 value). nih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. researchgate.net

Advanced Computational Methodologies and Force Field Development for Organosulfur Compounds

Standard molecular mechanics force fields, such as CHARMM or AMBER, may lack accurate parameters for specific or uncommon chemical moieties like the ethanethiol (B150549) group attached to a dichlorophenyl ring. nih.gov Accurate molecular dynamics simulations rely on high-quality force field parameters that correctly describe the potential energy of the system.

When existing parameters are inadequate, new ones must be developed. This process involves using high-level quantum mechanics calculations (e.g., MP2 or CCSD(T)) to obtain target data for the molecule of interest. nih.gov This data includes optimized geometries, vibrational frequencies, and potential energy scans of dihedral angles. The force field parameters (e.g., bond stretching constants, angle bending constants, and dihedral torsion parameters) are then optimized to reproduce this QM data. chemrxiv.orgchemrxiv.org Developing specialized parameters for organosulfur and halogenated aromatic compounds is crucial for accurately simulating their behavior in complex environments like biological systems. nih.gov

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes to 1-(2,4-Dichlorophenyl)ethane-1-thiol

The synthesis of thiols has traditionally been associated with challenges, most notably the malodorous nature of the reagents and products. Future research must prioritize the development of efficient, safe, and scalable synthetic routes to this compound that overcome these historical limitations.

Key areas for investigation include:

Thiol-Free Surrogates: A significant challenge is the avoidance of volatile and odorous low-molecular-weight sulfur sources. Research into "thiol-free" synthetic strategies is paramount. rsc.org This involves the use of stable, odorless sulfur surrogates such as N-thiophthalimides or xanthates that can be converted to the desired thiol under mild conditions. rsc.orgmdpi.com For instance, a potential route could involve the nickel-catalyzed cross-coupling of an appropriate organic halide with a thiol surrogate. rsc.org

Catalytic Approaches: Moving beyond stoichiometric reactions, the development of catalytic methods using hydrogen sulfide (B99878) (H₂S) or its equivalents is a promising avenue. researchgate.netias.ac.in While H₂S is hazardous, catalytic systems can improve its utilization and control, reducing waste and improving safety.

Table 1: Comparison of Potential Synthetic Strategies

Strategy Precursor Key Reagents/Catalysts Potential Advantages Key Challenges
Traditional Halide Substitution 1-Chloro-1-(2,4-dichlorophenyl)ethane Sodium hydrosulfide (NaSH) Readily available precursors. Use of odorous and reactive NaSH; potential side reactions.
Isothiouronium Salt Route 1-Bromo-1-(2,4-dichlorophenyl)ethane Thiourea, followed by hydrolysis Odorless intermediate; good yields reported for similar compounds. ias.ac.in Multi-step process; waste generation from stoichiometric reagents.
Thiol-Free Surrogates 1-(2,4-Dichlorophenyl)ethyl halide N-Thiophthalimides, Ni-catalyst Avoids use of odorous thiols; good functional group tolerance. rsc.org Catalyst cost and sensitivity; optimization of reaction conditions.

| From Alcohols via Xanthates | 1-(2,4-Dichlorophenyl)ethanol | CS₂, base, then reduction | Utilizes readily available alcohols; xanthates are stable. mdpi.comresearchgate.net | Requires reducing agent in the final step. |

Exploration of New Reactivity Profiles and Transformational Chemistry

The thiol functional group is a versatile handle for a wide range of chemical transformations. A primary future objective is to systematically explore the reactivity of this compound to unlock its potential as a synthetic building block.

C-S Bond Formation: The arylation of the thiol group to form aryl sulfides is a fundamental transformation. While traditional methods often require harsh conditions, modern approaches like visible-light photoredox catalysis could enable the coupling of this compound with various aryl halides, including challenging aryl chlorides, at room temperature. nih.gov

Oxidative Coupling: The oxidation of thiols to disulfides is a common reaction. Research into controlled, selective, and green oxidation methods, perhaps using air as the oxidant under sonication or with biocatalysts, would be beneficial. researchgate.netrsc.org

Thiol-Ene and Thiol-Michael Reactions: The "click" chemistry paradigm offers robust methods for conjugation. Investigating the radical-mediated thiol-ene and base-catalyzed thiol-Michael addition reactions of this compound with various alkenes and alkynes could lead to the synthesis of complex molecules with high efficiency and atom economy. researchgate.netmdpi.com

Asymmetric Catalysis: Given the chiral center at the carbon bearing the thiol group, this compound could be explored as a chiral ligand in transition-metal catalysis or as an organocatalyst, following the precedent of other synthetic monoterpene thiols. mdpi.com

Advanced Spectroscopic Characterization Techniques for Enhanced Structural Insight

Unambiguous structural elucidation is fundamental to understanding the chemistry of any compound. While standard techniques provide basic information, advanced spectroscopic methods can offer deeper insights into the structure and electronic environment of this compound.

Multi-dimensional NMR Spectroscopy: Beyond standard ¹H and ¹³C NMR, a comprehensive analysis using 2D NMR techniques is essential for definitive structural confirmation. This includes Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons, Heteronuclear Multiple Bond Correlation (HMBC) to establish long-range C-H connectivity, and Correlation Spectroscopy (COSY) to identify proton-proton coupling networks. mdpi.com

Sulfur-33 NMR Spectroscopy: A significant challenge in organosulfur chemistry is the direct characterization of the sulfur atom. ³³S NMR is a powerful but underutilized technique due to the low natural abundance of the ³³S isotope and its quadrupolar nature, which leads to broad signals. mdpi.com Future research could involve the synthesis of a ³³S-enriched sample of this compound. Solid-state ³³S NMR experiments could then provide highly sensitive data on the local molecular structure and electronic environment around the sulfur nucleus, which is difficult to obtain by other means. mdpi.commorressier.com

Table 2: Spectroscopic Techniques for Structural Analysis

Technique Type of Information Provided Applicability to this compound
¹H and ¹³C NMR Basic carbon-hydrogen framework and chemical environment. Essential for routine characterization.
2D NMR (COSY, HSQC, HMBC) Definitive proton-proton and proton-carbon correlations for unambiguous structural assignment. mdpi.com Crucial for confirming connectivity, especially of the ethanethiol (B150549) side chain to the dichlorophenyl ring.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern. Confirms molecular formula (C₈H₈Cl₂S) and provides structural clues. chemscene.com
³³S NMR Direct information on the sulfur atom's electronic environment and bonding. mdpi.commorressier.com Challenging but offers unique insight; would likely require isotopic enrichment.

| X-ray Crystallography | Precise 3D atomic coordinates in the solid state. | The "gold standard" for structural proof if a suitable single crystal can be grown. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. nih.govresearchgate.net Integrating these tools presents a significant opportunity for accelerating the investigation of compounds like this compound.

Compound Design: Generative AI models can explore vast chemical spaces to design novel molecules with optimized properties. springernature.comnih.gov By using the this compound scaffold as a starting point, AI could suggest derivatives with enhanced biological activity or improved material properties.

Reaction Prediction: A major challenge in synthetic chemistry is predicting the outcome of a reaction with novel substrates. ML models, trained on large datasets of known chemical reactions, can predict the major product(s), suggest optimal reaction conditions, and even propose retrosynthetic pathways. nih.govnips.ccresearchgate.netrsc.org Future work would involve developing models capable of accurately predicting the reactivity of substituted thiols, which could guide experimental efforts and reduce the need for extensive trial-and-error optimization. nih.gov

Sustainable and Green Chemical Synthesis Methodologies for Thiol Production and Utilization

Adherence to the principles of green chemistry is no longer optional but a central goal of modern chemical synthesis. royalsocietypublishing.orgijfmr.comresearchgate.net Future research on this compound must be framed within this context.

Atom Economy and Waste Prevention: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, thereby preventing waste. ijfmr.com This involves favoring catalytic reactions and addition reactions (e.g., thiol-ene) over multi-step syntheses that use stoichiometric reagents. researchgate.net

Use of Greener Solvents and Reagents: The reliance on hazardous organic solvents should be minimized. Research should explore the use of safer alternatives like water, supercritical fluids, or even solvent-free reaction conditions (mechanochemistry). royalsocietypublishing.orgijfmr.comnih.gov The use of renewable starting materials, where possible, is also a key goal. flinders.edu.au

Alternative Energy Sources: Investigating the use of alternative energy inputs such as microwave irradiation or ultrasound (sonochemistry) can often lead to dramatically reduced reaction times, lower energy consumption, and improved yields compared to conventional heating. researchgate.netroyalsocietypublishing.org For example, the air oxidation of thiols to disulfides has been shown to be markedly accelerated by ultrasound. rsc.org Developing a photocatalytic synthesis would leverage sustainable visible light as an energy source. acs.org

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